(S)-1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride
Overview
Description
-(S)-1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride, also known as SMPH, is a synthetic organic compound that is widely used in scientific research. It is an important tool for studying the biochemical and physiological effects of drugs and other compounds. SMPH is a chiral compound, meaning it has two different forms, with the (S) form being the most commonly used. It is a colorless, odorless, and crystalline solid that is soluble in water and ethanol.
Scientific Research Applications
Synthesis and Characterization
Chemical Synthesis and Structural Insights : A study detailed the synthesis and characterization of pyrazole derivatives, highlighting their structural analysis through techniques such as FT-IR, UV-visible, proton NMR spectroscopy, and X-ray crystallography. The research investigated the biological activity of these compounds against breast cancer and microbes, demonstrating their potential as pharmacophore sites for antitumor, antifungal, and antibacterial activities (Titi et al., 2020).
Novel Derivative Synthesis : Another study described the creation of new 4-Amino-1H-Pyrazolo[3,4-b]pyridines, showcasing the role of tin(IV) chloride in facilitating their synthesis. This research contributes to the expanding library of pyrazole-based compounds with potential for further pharmaceutical development (Hu et al., 2018).
Antimicrobial Activity : Research into pyrazoline and pyrazole derivatives has demonstrated significant antibacterial and antifungal effects. This investigation not only adds to our understanding of pyrazole chemistry but also explores potential new treatments for infectious diseases (Hassan, 2013).
Biological and Material Science Applications
Corrosion Inhibition : The effectiveness of bipyrazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution was studied. Findings indicate that these compounds exhibit significant protection efficiency, suggesting applications in industrial corrosion protection (Bouklah et al., 2020).
Antibacterial Derivatives : The synthesis and antibacterial activity of certain ethan-1-amine derivatives were explored, providing insights into their potential as novel antibacterial agents. This research underscores the importance of structural innovation in the development of new antibiotics (Prasad, 2021).
properties
IUPAC Name |
(1S)-1-(1-methylpyrazol-4-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-5(7)6-3-8-9(2)4-6;/h3-5H,7H2,1-2H3;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCFGJPYGKFYQB-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN(N=C1)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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